molecular formula C18H36N2O4 B12071812 (Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide CAS No. 98510-75-9

(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide

Cat. No.: B12071812
CAS No.: 98510-75-9
M. Wt: 344.5 g/mol
InChI Key: TZMYYOAPCCYLJP-BNSHTTSQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide typically involves the reaction of undecylenic acid with dimethylaminopropylamine to form undecylenamidopropylamine. This intermediate is then reacted with chloroacetic acid to produce the final compound .

Industrial Production Methods

Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. The process involves controlling the amounts of amine and chloroacetic acid to minimize residual content. The reaction is typically carried out in aqueous solution at controlled temperatures and pH levels .

Chemical Reactions Analysis

Types of Reactions

(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide involves its surfactant properties. It reduces surface tension, allowing it to emulsify and disperse various substances. The compound interacts with molecular targets such as cell membranes, leading to cell lysis and protein extraction. Its antistatic properties are due to its ability to neutralize static charges on surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Carboxymethyl)dimethyl(3-((1-oxoundecenyl)amino)propyl)ammonium hydroxide is unique due to its specific structure, which provides excellent emulsifying, dispersing, and antistatic properties. Its ability to reduce the irritation of other surfactants makes it particularly valuable in personal care products .

Properties

CAS No.

98510-75-9

Molecular Formula

C18H36N2O4

Molecular Weight

344.5 g/mol

IUPAC Name

carboxymethyl-dimethyl-[3-[[(E)-undec-2-enoyl]amino]propyl]azanium;hydroxide

InChI

InChI=1S/C18H34N2O3.H2O/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23;/h11,13H,4-10,12,14-16H2,1-3H3,(H-,19,21,22,23);1H2/b13-11+;

InChI Key

TZMYYOAPCCYLJP-BNSHTTSQSA-N

Isomeric SMILES

CCCCCCCC/C=C/C(=O)NCCC[N+](C)(C)CC(=O)O.[OH-]

Canonical SMILES

CCCCCCCCC=CC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-]

Origin of Product

United States

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